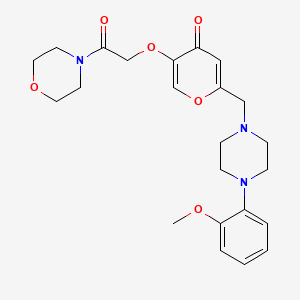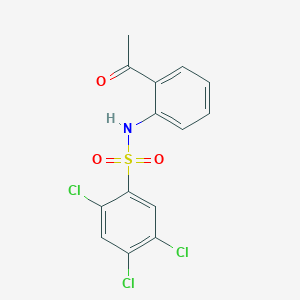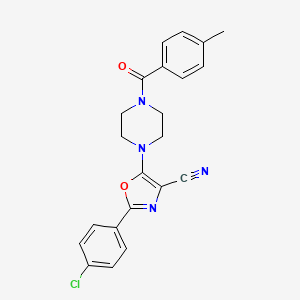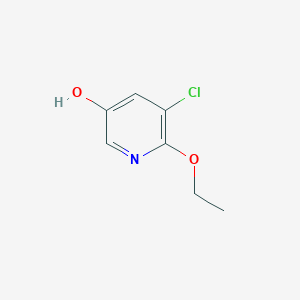![molecular formula C28H27NO4 B3019017 4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923164-91-4](/img/structure/B3019017.png)
4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a derivative of benzamide, which is a class of compounds known for their biological activities. Benzamide derivatives have been extensively studied for their potential as therapeutic agents, including as antagonists for various receptors. The tert-butyl group attached to the benzamide moiety can influence the compound's physical and chemical properties, as well as its biological activity.
Synthesis Analysis
The synthesis of benzamide derivatives can be achieved through various methods. For instance, tert-butyl nitrite (TBN) has been used as a reagent for the synthesis of benzocoumarins from ortho-aryl-N-methoxyamides, which could be a potential route for synthesizing the chromen-6-yl moiety of the target compound . Additionally, the synthesis of related compounds has been explored through microwave-assisted methods, which offer high yields and rapid synthesis, suggesting a possible synthetic route for the target compound . The synthesis of polyamides derived from 4-tert-butylcatechol also provides insight into the manipulation of tert-butyl groups in complex organic molecules .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. The presence of the tert-butyl group can affect the molecule's conformation and, consequently, its interaction with biological targets. Molecular docking studies have been performed on similar compounds to understand their interaction with biological enzymes, such as dihydropteroate synthetase (DHPS) in bacteria, which could be indicative of the target compound's potential interactions .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including nitrosation, hydrolysis, and coupling reactions. The use of tert-butyl nitrite as a reagent for the synthesis of N-nitrosoamide from N-alkyl amides indicates the reactivity of the amide group in the presence of tert-butyl groups . The systematic exploration of structure-activity relationships (SAR) in benzamide derivatives also sheds light on the chemical modifications that can enhance or reduce biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, thermal stability, and reactivity, are influenced by their molecular structure. The presence of tert-butyl groups can enhance the solubility and thermal stability of these compounds, as observed in the synthesis of polyamides with tert-butyl groups . The SAR study of benzamide derivatives also provides information on the stability of these compounds, which is essential for their potential therapeutic use .
Applications De Recherche Scientifique
Synthesis and Properties of Polyamides
Researchers synthesized polyamides with flexible main-chain ether linkages and ortho-phenylene units using a compound related to "4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide" through aromatic nucleophilic substitution reactions. These polyamides showed noncrystallinity, excellent solubility in polar solvents, and high thermal stability, making them suitable for producing transparent, flexible, and tough films with potential applications in various industries (Hsiao, Yang, & Chen, 2000).
Nucleophilic Substitutions and Radical Reactions
Another study focused on the versatility of tert-butyl phenylazocarboxylates, similar in structure to the compound , in synthetic organic chemistry. These compounds underwent smooth nucleophilic substitutions and radical reactions, highlighting their potential as building blocks for developing new chemical entities. This versatility can be crucial in designing synthetic pathways for complex molecules in medicinal chemistry and materials science (Jasch, Höfling, & Heinrich, 2012).
Ligands for Asymmetric Catalysis
The synthesis of rigid P-chiral phosphine ligands incorporating tert-butyl groups demonstrated their effectiveness in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This study indicates the potential of incorporating "this compound" or related structures as ligands or functional groups in catalysts, potentially enhancing the selectivity and efficiency of chemical reactions (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012).
Organogels and Aggregates
Perylenetetracarboxylic diimide (PDI) compounds with tert-butyl groups were investigated for their ability to form fluorescent gels, showing potential applications in the development of organogels based on their J- and H-type aggregates. The study's findings could lead to novel applications in materials science, particularly in creating materials with specific optical properties (Wu, Xue, Shi, Chen, & Li, 2011).
Genotoxicity Studies
In a different context, compounds with tert-butyl groups were evaluated for their genotoxic effects on human lymphocytes. Although the specific compound was not tested, this study underscores the importance of understanding the biological effects of chemically similar compounds, which could be relevant in assessing the safety of new chemical entities (Chen, Hseu, Liang, Kuo, & Chen, 2008).
Safety and Hazards
Propriétés
IUPAC Name |
4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxochromen-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO4/c1-5-32-22-13-8-18(9-14-22)26-17-24(30)23-16-21(12-15-25(23)33-26)29-27(31)19-6-10-20(11-7-19)28(2,3)4/h6-17H,5H2,1-4H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNYINZFXGLCGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-Benzylmorpholin-2-yl)ethyl]prop-2-enamide](/img/structure/B3018936.png)
![3-bromo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3018939.png)

![1-[(2-Chlorophenyl)methyl]-6-ethoxy-3-(4-ethoxyphenyl)sulfonylquinolin-4-one](/img/structure/B3018945.png)


![6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)hexanamide](/img/structure/B3018948.png)
methanone](/img/structure/B3018949.png)
![Methyl (1R,5S,6R)-3-benzyl-6-fluoro-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B3018950.png)




![2-Chloro-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylic acid](/img/structure/B3018957.png)